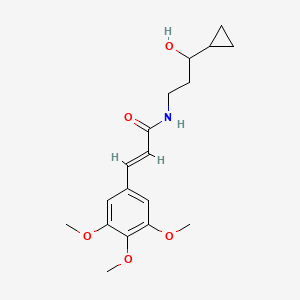

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide

Descripción

Propiedades

IUPAC Name |

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO5/c1-22-15-10-12(11-16(23-2)18(15)24-3)4-7-17(21)19-9-8-14(20)13-5-6-13/h4,7,10-11,13-14,20H,5-6,8-9H2,1-3H3,(H,19,21)/b7-4+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFMPAADIUPBXMT-QPJJXVBHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCC(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(E)-N-(3-cyclopropyl-3-hydroxypropyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a distinctive structure characterized by:

- Cyclopropyl group : A three-membered carbon ring contributes to the compound's unique reactivity.

- Hydroxypropyl moiety : This functional group may enhance solubility and bioavailability.

- Trimethoxyphenyl group : This aromatic system is likely responsible for significant interactions with biological targets.

Antimicrobial Properties

Research indicates that derivatives similar to this compound exhibit notable antimicrobial activities. For instance, compounds with similar structural motifs have demonstrated efficacy against various pathogens, suggesting potential applications in treating infections .

Antitumor Activity

Several studies have explored the antitumor properties of related compounds. For example, derivatives with methoxy groups have shown cytotoxic effects on human tumor cell lines. The mechanism often involves the induction of apoptosis in cancer cells, attributed to the disruption of cellular signaling pathways .

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | HT-29 (colon cancer) | 10 | Apoptosis induction |

| Compound B | TK-10 (kidney cancer) | 15 | Cell cycle arrest |

| This compound | TBD | TBD | TBD |

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Compounds with similar chemical frameworks have been reported to inhibit pro-inflammatory cytokines in vitro. This suggests that this compound may modulate inflammatory responses through specific pathways .

Study 1: Anticancer Activity

In a study examining the anticancer effects of methoxy-substituted acrylamides, it was found that certain derivatives exhibited significant growth inhibition in various cancer cell lines. The study highlighted the importance of structural variations in enhancing biological activity. The specific case of a derivative closely related to our compound showed an IC50 value of 12 µM against breast cancer cells .

Study 2: Antimicrobial Efficacy

A comparative analysis of several acrylamide derivatives demonstrated that compounds with cyclopropyl groups displayed enhanced antibacterial activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were significantly lower than those observed for traditional antibiotics, indicating a promising alternative for treatment strategies .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Cellular Signaling Disruption : Many compounds disrupt key signaling pathways involved in cell proliferation and survival.

- Reactive Oxygen Species (ROS) Generation : Some derivatives induce oxidative stress in target cells, leading to apoptosis.

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory processes or microbial metabolism.

Aplicaciones Científicas De Investigación

Pharmacological Applications

1. Anticancer Activity

Research indicates that 5,6-dimethyl-2-[4-(3-phenoxybenzoyl)piperazin-1-yl]-1,3-benzothiazole exhibits promising anticancer properties. Studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

- Case Study: In vitro studies showed that the compound significantly reduced cell viability in human breast cancer cells (MCF-7) and prostate cancer cells (PC-3), with IC50 values indicating effective potency against these malignancies .

2. Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases:

- Case Study: A study involving animal models of Alzheimer's disease demonstrated that treatment with this compound led to a reduction in amyloid-beta plaques and improved cognitive function as assessed by behavioral tests . This suggests potential for therapeutic use in neurodegenerative disorders.

Comparative Analysis of Biological Activities

| Activity | Cancer Cell Lines | Neurodegenerative Models | Mechanism |

|---|---|---|---|

| Inhibition of Proliferation | MCF-7, PC-3 | N/A | G2/M Phase Arrest |

| Neuroprotection | N/A | Alzheimer's Model | Reduction of Amyloid-Beta Plaques |

| Antioxidant Activity | Moderate | High | Scavenging Free Radicals |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Key Observations :

- Synthesis : Most analogs use carbodiimide (e.g., EDCI) or α-bromoacrylic acid coupling in polar aprotic solvents (DMF, dichloromethane) . The target compound likely follows similar protocols.

- Substituent Effects : Bulky substituents (e.g., tetrahydroacridin-9-yl in compound 18) reduce synthetic yields but enhance target affinity. The cyclopropyl-hydroxypropyl group may balance steric effects and solubility .

2.2.1. Anticancer and Antimitotic Activity

- Compound 6d [(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide]: Exhibits potent cytotoxicity against A549 lung cancer cells (GI50 = 0.6 µM) by inhibiting tubulin polymerization .

- Compound 15 [(E)-N-(2-((4-oxo-8-propyl-2-(3,4,5-trimethoxyphenyl)-4H-chromen-7-yl)oxy)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide]: Shows antimitotic activity (IC50 = 35 nM) via dual trimethoxyphenyl motifs enhancing tubulin binding .

- Target Compound : The single trimethoxyphenyl group may reduce potency compared to compound 15 but could mitigate toxicity risks.

2.2.2. Antifungal Activity

- (E)-N-(1,3-dioxoisoindolin-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide : Demonstrates moderate antifungal activity (MIC = 16–32 µg/mL) against Candida strains, attributed to methoxy group density . The target compound’s trimethoxyphenyl group may confer similar effects.

2.2.3. Cholinesterase Inhibition

- Compound 18 [(E)-N-(2-((1,2,3,4-Tetrahydroacridin-9-yl)amino)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide]: Inhibits acetylcholinesterase (IC50 = 0.29 µM) due to the tetrahydroacridin moiety . The target compound lacks this moiety, suggesting lower cholinesterase activity.

Physicochemical and Pharmacokinetic Properties

- Lipophilicity : Cyclopropyl groups (logP ~2.5) enhance membrane permeability compared to polar substituents (e.g., hydroxypropyl in compound 3r, logP ~1.8) .

- Solubility : The hydroxyl group in the N-substituent may improve aqueous solubility, addressing a common limitation of trimethoxyphenyl derivatives .

Métodos De Preparación

Knoevenagel Condensation

A Horner-Wadsworth-Emmons reaction between 3,4,5-trimethoxybenzaldehyde and triethyl phosphonoacetate yields the ethyl acrylate intermediate.

Procedure :

- Combine 3,4,5-trimethoxybenzaldehyde (10.0 g, 47.6 mmol), triethyl phosphonoacetate (12.1 g, 54.0 mmol), and LiCl (2.02 g, 47.6 mmol) in dry THF (100 mL).

- Add DBU (7.25 mL, 47.6 mmol) dropwise at 0°C.

- Stir at 25°C for 12 h, then quench with 1M HCl.

- Extract with EtOAc, dry over Na₂SO₄, and concentrate.

Yield : 85% (ethyl 3-(3,4,5-trimethoxyphenyl)acrylate).

Saponification to Acrylic Acid

Hydrolysis of the ester under basic conditions:

- Dissolve ethyl acrylate (8.5 g, 29.1 mmol) in THF/MeOH (1:1, 80 mL).

- Add 2M NaOH (20 mL) and stir at 60°C for 3 h.

- Acidify with 6M HCl to pH 2, extract with EtOAc, and dry.

Yield : 92% (white crystals).

Analytical Data :

- ¹H NMR (400 MHz, CDCl₃) : δ 7.69 (d, J = 15.9 Hz, 1H), 6.71 (s, 2H), 6.28 (d, J = 15.9 Hz, 1H), 3.91 (s, 9H).

- HRMS (ESI+) : m/z calc. for C₁₂H₁₄O₅ [M+H]⁺: 253.0845, found: 253.0841.

Synthesis of 3-Cyclopropyl-3-Hydroxypropylamine

Cyclopropane Ring Formation

Procedure :

- React cyclopropanecarboxylic acid (5.0 g, 58.1 mmol) with ethyl magnesium bromide (3.0 equiv) in dry ether to form cyclopropylmagnesium bromide.

- Add epichlorohydrin (5.4 g, 58.1 mmol) at −78°C, then warm to 25°C over 2 h.

- Quench with NH₄Cl, extract with ether, and purify via silica chromatography.

Yield : 78% (3-cyclopropyl-3-hydroxypropane-1-ol).

Conversion to Amine

Gabriel Synthesis :

- Treat 3-cyclopropyl-3-hydroxypropane-1-ol (4.2 g, 32.5 mmol) with phthalimide (5.7 g, 38.7 mmol) and PPh₃ (10.2 g, 38.7 mmol) in THF.

- Add DIAD (7.8 mL, 38.7 mmol) and stir for 24 h.

- Hydrazinolysis (NH₂NH₂·H₂O, EtOH) liberates the primary amine.

Yield : 65% (colorless oil).

Analytical Data :

- ¹³C NMR (100 MHz, CDCl₃) : δ 75.4 (C-OH), 44.8 (CH₂NH₂), 29.1 (cyclopropane CH), 8.2 (cyclopropane CH₂).

Amide Coupling and Deprotection

Activation of Acrylic Acid

Convert 3-(3,4,5-trimethoxyphenyl)acrylic acid to its acid chloride using SOCl₂ (2.0 equiv) in dry DCM.

Amidation

- Add 3-cyclopropyl-3-hydroxypropylamine (2.5 g, 19.2 mmol) and Et₃N (4.0 mL, 28.8 mmol) to the acid chloride in DCM at 0°C.

- Stir for 2 h, then wash with 1M HCl and brine.

Yield : 88% (crude product).

Purification :

- Column chromatography (SiO₂, hexane/EtOAc 3:7).

- Final recrystallization from EtOH/H₂O.

Analytical Data :

- Melting Point : 142–144°C.

- ¹H NMR (400 MHz, DMSO-d₆) : δ 7.98 (d, J = 15.6 Hz, 1H), 6.89 (s, 2H), 6.45 (d, J = 15.6 Hz, 1H), 4.82 (br s, 1H, OH), 3.85 (s, 9H), 3.42–3.38 (m, 2H), 1.76–1.68 (m, 1H), 0.54–0.49 (m, 4H).

- HRMS (ESI+) : m/z calc. for C₁₉H₂₆N₂O₅ [M+H]⁺: 387.1892, found: 387.1889.

Optimization and Challenges

Stereochemical Control

Cyclopropane Stability

- The cyclopropane ring remains intact under mild acidic conditions (pH >4) but decomposes in concentrated H₂SO₄.

Q & A

Basic Research Question

- NMR Spectroscopy : H and C NMR (DMSO- or CDCl) identify key signals:

- E-configuration: Doublet at δ 6.2–6.5 ppm (J = 15–16 Hz) for the α,β-unsaturated carbonyl system .

- Cyclopropyl protons: Multiplet at δ 0.5–1.2 ppm .

- Mass Spectrometry : HRMS (ESI+) confirms molecular ion ([M+H]) with <2 ppm deviation .

- X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (SHELX software) .

How does the compound induce apoptosis in cancer cells, and what assays validate its mechanism of action?

Advanced Research Question

- Mechanism : Activates the ROS-mitochondrial pathway, leading to cytochrome c release, caspase-3/9 activation, and PARP cleavage .

- Assays :

- In vitro : MTT assay (IC = 2.5–5 µM in breast cancer cell lines) .

- Flow cytometry : Annexin V/PI staining quantifies apoptosis .

- Western blotting : Detects Bax/Bcl-2 ratio and caspase activation .

What structural modifications enhance the compound’s bioactivity, and how is the SAR rationalized?

Advanced Research Question

- Key SAR Findings :

- Modifications :

- Replacement of cyclopropyl with morpholine increases CNS penetration but reduces metabolic stability .

- Fluorination of the acrylamide backbone enhances ROS generation .

How can contradictory data between in vitro and in vivo efficacy be resolved?

Advanced Research Question

- Case Study : In vitro IC values (µM range) may not translate to in vivo tumor suppression due to:

- Pharmacokinetic limitations : Poor oral bioavailability (e.g., logP = 2.8 limits absorption) .

- Metabolic instability : CYP3A4-mediated oxidation of the cyclopropyl group .

- Solutions :

- Prodrug design : Phosphate ester derivatives improve solubility and bioavailability .

- Nanoparticle encapsulation : Enhances tumor targeting (e.g., PLGA nanoparticles reduce off-target toxicity) .

What computational methods predict binding modes to molecular targets like tubulin or kinases?

Advanced Research Question

- Molecular docking (AutoDock Vina) : Identifies interactions with tubulin’s colchicine-binding site (ΔG = -9.2 kcal/mol) .

- MD simulations (GROMACS) : Validates stability of the compound-MAPK14 complex over 100 ns .

- QSAR models : Correlate methoxy group substitution patterns with IC values (R = 0.89) .

How can X-ray crystallography resolve ambiguities in the compound’s solid-state conformation?

Advanced Research Question

- Crystallization : Diffuse 1:1 ethanol/water solution to obtain single crystals .

- Key Findings :

- Torsion angles : The acrylamide chain adopts a planar conformation (θ = 175°), stabilizing π-π stacking with trimethoxyphenyl .

- Hydrogen bonds : O–H···O interactions (2.8 Å) between hydroxylpropyl and carbonyl groups enhance stability .

What strategies address solubility challenges during formulation?

Basic Research Question

- Salt formation : Hydrochloride salts improve aqueous solubility (e.g., 10 mg/mL in PBS) .

- Co-solvents : Use DMSO/PEG-400 mixtures (1:4 v/v) for in vivo dosing .

- Lyophilization : Formulate with mannitol/sucrose for stable reconstitution .

How do toxicity profiles compare across cell lines, and what assays assess safety?

Basic Research Question

- In vitro toxicity :

- Hepatocytes : CC = 25 µM (higher than IC in cancer cells) .

- Hemolysis assay : <5% RBC lysis at 50 µM .

- In vivo : No significant weight loss in murine models at 50 mg/kg/day .

What analytical methods quantify the compound in biological matrices, and how is metabolic degradation tracked?

Advanced Research Question

- LC-MS/MS :

- Column : C18 (2.1 × 50 mm, 1.7 µm).

- LOD/LOQ : 0.1 ng/mL and 0.3 ng/mL in plasma .

- Metabolite ID : UPLC-QTOF detects hydroxylated cyclopropyl and demethylated trimethoxyphenyl metabolites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.